

PEAQX (NVP-AAM077) Specificity & Control Guide

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Compound of Interest

Compound Name: PEAQX sodium

CAS No.: 2102348-87-6

Cat. No.: B609888

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Executive Summary: The Specificity Challenge

PEAQX (also known as NVP-AAM077) is a widely cited competitive NMDA receptor antagonist. While marketed as a GluN2A-preferring antagonist, its specificity is a subject of nuanced debate in the field. Unlike highly selective GluN2B antagonists (e.g., Ifenprodil), PEAQX exhibits a narrower selectivity window (approximately 10–100 fold for GluN2A over GluN2B, depending on the assay).

Clarification on "Sodium Specificity": Researchers often encounter the term "**PEAQX Sodium**" (the tetrasodium salt form) and may conflate this with sodium channel specificity. This guide addresses two critical control vectors:

- **Subunit Specificity (Primary):** Distinguishing GluN2A-mediated currents from GluN2B or triheteromeric (GluN1/2A/2B) currents.
- **Ion Selectivity & Salt Controls (Secondary):** Ensuring the tetrasodium salt load does not alter intracellular Na⁺ dynamics or inadvertently block Voltage-Gated Sodium Channels (NaV).

Comparative Performance Analysis

The following table contrasts PEAQX with alternative NMDA antagonists to contextualize its specificity profile.

Table 1: NMDA Antagonist Selectivity Profile[1]

Compound	Primary Target	Mechanism	IC50 (GluN2A)	IC50 (GluN2B)	Selectivity Fold (2A/2B)	Key Limitation
PEAQX (NVP-AAM077)	GluN2A	Competitive (Glutamate Site)	~8–30 nM	~0.3–3 μM	~10–100x	Loss of specificity at >100 nM
TCN-201	GluN2A	Allosteric (Glycine Site)	~100 nM	>30 μM	>300x	Slow binding kinetics; insoluble in water
Ifenprodil	GluN2B	Allosteric (N-terminal)	>10 μM	~0.3 μM	~0.01x (2B selective)	Ineffective on GluN2A; partial inhibition only
MK-801	Non-selective	Open Channel Blocker	~1–10 nM	~1–10 nM	1x (None)	Irreversible; use-dependent block
Zn ²⁺ (Low Conc.)	GluN2A	Allosteric	~5–20 nM	>10 μM	High	Voltage-independent but pH sensitive



Critical Insight: PEAQX is most effective when used at concentrations between 50 nM and 100 nM. Exceeding 100 nM significantly increases the risk of off-target GluN2B blockade, compromising data integrity.

Experimental Protocols: Self-Validating Systems

To ensure authoritative data, you must implement a "Self-Validating" experimental design. This involves internal controls that confirm specificity within the same recording session.

Protocol A: The "Split-Dose" Subunit Specificity Assay

Objective: To isolate GluN2A-mediated currents in native tissue (e.g., Hippocampal CA1) using PEAQX.

Reagents:

- ACSF (Artificial Cerebrospinal Fluid): Mg^{2+} -free to unblock NMDA receptors.
- PEAQX Stock: 5 mM in water (store at $-20^{\circ}C$).
- Ifenprodil: 3 μM (to mask GluN2B).

Workflow:

- Baseline Recording: Establish a stable NMDA-EPSC baseline in Mg^{2+} -free ACSF.
- GluN2B Masking (Control Step): Perfusion of Ifenprodil (3 μM) for 10 minutes.
 - Validation: Expect ~30-40% reduction in EPSC amplitude (in juvenile rats). If no reduction, GluN2B expression may be low.
- GluN2A Isolation (Test Step): In the continued presence of Ifenprodil, add PEAQX (50 nM).

- Causality: Any further reduction in current is attributed to GluN2A blockade.
- Specificity Check (High Dose): Washout and apply PEAQX (400 nM).
 - Warning: If 400 nM blocks significantly more than 50 nM (after accounting for Ifenprodil), your 50 nM dose was likely selective. If 50 nM blocked >80% of the total current, you may be overdosing.

Protocol B: Sodium Salt & Channel Control

Objective: To rule out artifacts caused by the tetrasodium moiety or off-target NaV channel blockade.

Rationale: PEAQX is often supplied as a tetrasodium hydrate.^{[1][2]} In low-volume intracellular solutions or specific extracellular substitutions (e.g., NMDG-based Na⁺-free solutions), the added Na⁺ (4 moles per mole of drug) can alter the reversal potential or "Gain Control" mechanisms (see Yu et al., 2006).

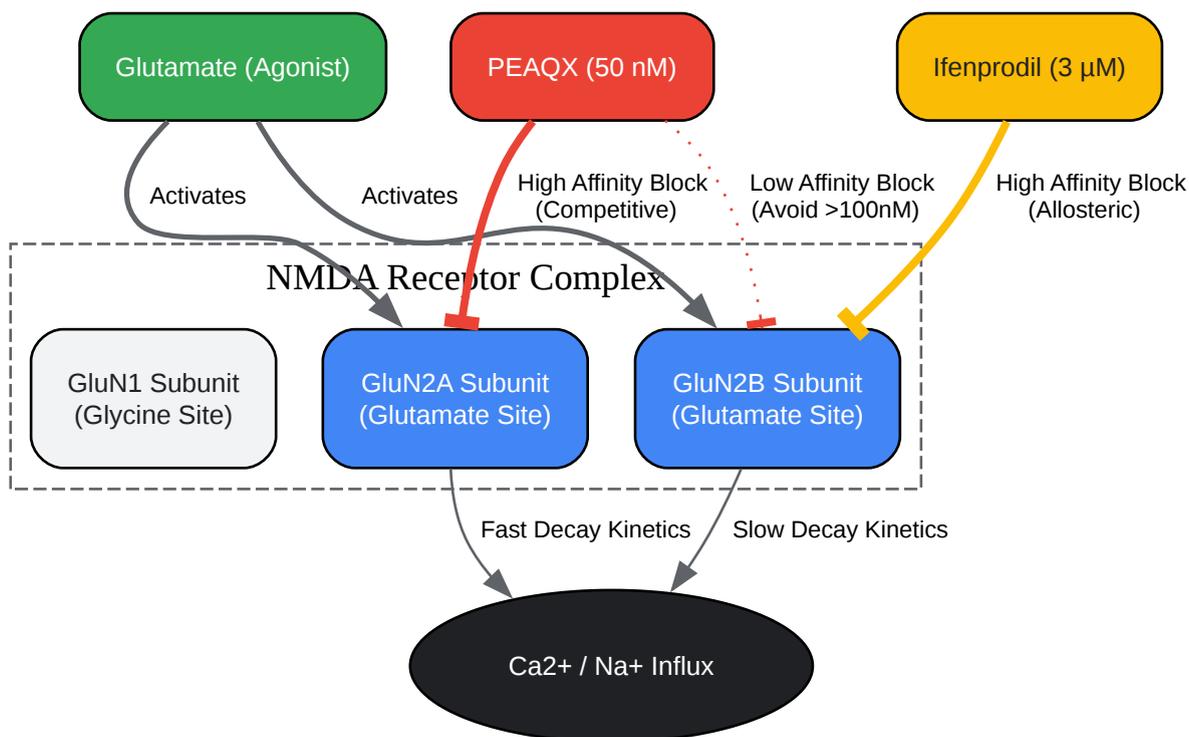
Workflow:

- Vehicle Control Preparation: Prepare a "Mock Vehicle" solution containing NaCl at 4x the molar concentration of the highest PEAQX dose used (e.g., if using 1 μM PEAQX, use 4 μM NaCl added to the control ACSF).
- NaV Channel Assay:
 - Protocol: Voltage-clamp somatic recording.
 - Step to -120 mV (200ms) to recover channels, then step to 0 mV (50ms) to elicit Na⁺ current.
 - Apply PEAQX (1 μM).
 - Success Criteria: Peak Na⁺ current amplitude should change by <5%. A significant reduction indicates off-target NaV blockade, invalidating the use of PEAQX for excitability studies at that concentration.

Visualizing the Mechanism & Workflow

Diagram 1: NMDA Subunit Selectivity & Blockade Logic

This diagram illustrates the competitive binding of PEAQX at the Glutamate site on GluN2A, contrasted with Ifenprodil's allosteric binding on GluN2B.

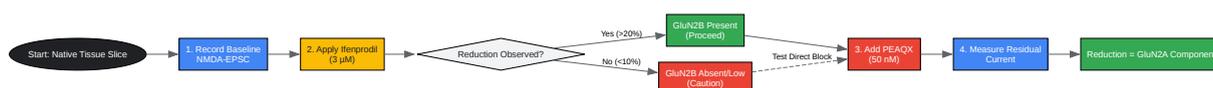


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Caption: PEAQX competitively targets the GluN2A glutamate site. Specificity is dose-dependent (<100nM).

Diagram 2: Specificity Validation Workflow

A logical flowchart for researchers to validate PEAQX specificity in their own tissue preparations.



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Caption: Step-by-step pharmacological isolation protocol to validate GluN2A contribution.

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